Methyl 3,4-dimethoxybenzoate

Description

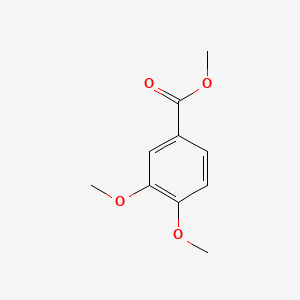

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGQPYZPEWAPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062207 | |

| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-38-1 | |

| Record name | Methyl 3,4-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 3,4-DIMETHOXYBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-dimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,4-DIMETHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVN42ZC9BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3,4-Dimethoxybenzoate

This guide offers a comprehensive exploration of Methyl 3,4-Dimethoxybenzoate (also known as Methyl Veratrate), a key aromatic ester in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, spectroscopic profile, chemical reactivity, and standard laboratory protocols, providing the foundational knowledge required for its effective application.

Introduction

This compound (CAS No. 2150-38-1) is a versatile organic compound widely utilized as a synthetic intermediate in the pharmaceutical and fragrance industries.[1][2] Its structure, featuring a benzene ring substituted with a methyl ester and two methoxy groups, provides a unique platform for a variety of chemical transformations. Understanding its core chemical properties is paramount for leveraging its full potential in complex synthetic pathways and for the development of novel molecular entities.

dot graph "Methyl_3_4_dimethoxybenzoate_Structure" { layout=neato; node [shape=none, margin=0]; bg_node [ label="", image="https_pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/16522/PNG?style=round", pos="0,0!", width="3", height="2.8" ]; label_node [ label="this compound", pos="0,-2!", fontsize=14, fontcolor="#202124" ]; } } Caption: Chemical structure of this compound.

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization of a chemical compound is the bedrock of reproducible scientific research. This section outlines the key physical properties and provides an analysis of the spectroscopic data essential for the identification and quality control of this compound.

Physical and Chemical Properties

The physical state and solubility parameters of a compound dictate its handling, storage, and application in various reaction media. This compound is a solid at room temperature and exhibits solubility characteristics typical of moderately polar aromatic esters.[1][2]

| Property | Value | Source(s) |

| CAS Number | 2150-38-1 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₄ | [3][5][7][8] |

| Molecular Weight | 196.20 g/mol | [2][3][5][7] |

| Appearance | Brown granular powder / Solid | [2][8] |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 284.1 °C at 760 mmHg | [2] |

| Density | 1.119 g/cm³ | [2] |

| Flash Point | 122.2 °C | [2] |

| Solubility | ||

| Poorly soluble in water (1.25 g/L at 25°C) | [1][7] | |

| Soluble in methanol, ethanol, acetone, chloroform | [1][2][7][9] | |

| Storage | Sealed in dry, room temperature conditions | [2][9] |

Spectroscopic Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the two different methoxy groups (one from the ester and one from the ether linkages).[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the molecule's symmetry, not all 10 carbons will appear as unique signals.[3][11][12] One would expect to see signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions for this compound include a strong C=O stretch from the ester group and C-O stretches from the ester and ether linkages, as well as peaks corresponding to the aromatic ring.[3][13]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight (196.20).[3][14]

Part 2: Synthesis and Reactivity

This compound serves as a valuable starting material and intermediate. Its reactivity is primarily centered around the ester functional group and the activated aromatic ring.

Synthesis via Fischer Esterification

A standard and efficient method for synthesizing this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol, catalyzed by a strong acid like sulfuric acid.[15][16][17]

dot graph "Fischer_Esterification_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} } Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (which acts as both reactant and solvent).[15]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.[15][16]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[15]

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.[15][18]

-

Neutralization & Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[15][16]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[15]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography.[15][19][20][21]

Causality Insight: The use of excess methanol and an acid catalyst is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[17] The removal of water, a byproduct, would further drive the equilibrium towards the product side, although in this procedure, the large excess of methanol serves this purpose effectively.[15][16]

Key Chemical Reactions

A. Ester Hydrolysis (Saponification)

The ester group can be readily hydrolyzed back to the corresponding carboxylic acid (veratric acid) under basic conditions, a reaction known as saponification.[22][23]

dot graph "Saponification" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; "this compound" -> "Tetrahedral Intermediate" [label="+ OH⁻"]; "Tetrahedral Intermediate" -> "Veratrate Anion" [label="- CH₃O⁻"]; "Veratrate Anion" -> "Veratric Acid" [label="+ H₃O⁺ (acid work-up)"]; } } Caption: Reaction pathway for the basic hydrolysis of the ester.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group to form the carboxylate salt.[22] A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.

B. Electrophilic Aromatic Substitution

The benzene ring of this compound is electron-rich due to the presence of two activating methoxy groups (-OCH₃). These groups are ortho, para-directors.[24][25] Consequently, electrophiles will preferentially substitute at the positions ortho or para to these groups. Given the substitution pattern, the most activated and sterically accessible positions are C5 and, to a lesser extent, C2.

dot graph "EAS_Regioselectivity" { node [shape=none, margin=0]; bg_node [ label="", image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/16522/PNG?style=round", pos="0,0!", width="3", height="2.8" ]; C5 [label="C5\n(Major)", pos="1.8, -0.5!", fontcolor="#EA4335", fontsize=12]; C2 [label="C2\n(Minor)", pos="-1.8, 1.2!", fontcolor="#4285F4", fontsize=12]; E_plus [label="E⁺", pos="4,1!", fontcolor="#202124", fontsize=16]; arrow [shape=none, label="", image="https://i.imgur.com/8J5t82B.png", pos="2.8, 0.5!", width="1.5", height="1.5"]; } } Caption: Likely sites for electrophilic aromatic substitution.

Experimental Rationale: In reactions like nitration or halogenation, the incoming electrophile (e.g., NO₂⁺ or Br⁺) is directed to the most nucleophilic positions on the ring.[11] The combined electron-donating effects of the two methoxy groups strongly activate the ring towards substitution, making these reactions proceed under relatively mild conditions. The ester group, being an electron-withdrawing group, has a deactivating effect, but its influence is overcome by the powerful activating methoxy groups.

C. Reduction of the Ester Group

The methyl ester can be reduced to the corresponding primary alcohol, (3,4-dimethoxyphenyl)methanol (veratryl alcohol), using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, under specific conditions, sodium borohydride with an alcohol promoter.[26][27][28]

Protocol Insight: While LiAlH₄ is a powerful and non-selective reducing agent, the NaBH₄/Methanol system offers a milder alternative for ester reduction.[26] The slow addition of methanol to a mixture of the ester and NaBH₄ in a solvent like THF is key. This in-situ generation of alkoxyborohydrides is believed to create a more potent reducing species capable of reducing the ester.[26] This method provides greater chemoselectivity compared to harsher reagents.

Conclusion

This compound is a foundational building block in organic chemistry, characterized by its well-defined physicochemical properties and predictable reactivity. Its synthesis is straightforward via Fischer esterification, and its functional groups—an ester and an activated aromatic ring—provide dual sites for a wide array of chemical modifications. A thorough understanding of its spectroscopic signature, solubility, and reaction mechanisms, as detailed in this guide, is essential for its successful application in the synthesis of complex target molecules in research and industry.

References

- Solubility of Methyl 3,4-Dimethoxybenzo

- This compound.

- Methyl 3,4-dimethoxybenzo

- Methyl 3,4-Dimethoxybenzo

- Methyl 3,4-dimethoxybenzo

- Methyl 3,4-Dimethoxybenzo

- Methyl 3,4-dimethoxybenzo

- CAS No : 2150-38-1 | Product Name : this compound.

- This compound | CAS 2150-38-1. Santa Cruz Biotechnology.

- Methyl 3,4-Dimethoxybenzo

- 2150-38-1 | CAS D

- This compound(2150-38-1) 1H NMR spectrum. ChemicalBook.

- recrystalliz

- Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. Sciencemadness.org.

- Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzo

- This compound - Optional[

- Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo

- Benzoic acid, 3,4-dimethoxy-, methyl ester. NIST WebBook.

- What is the mechanism for the basic hydrolysis of methyl benzo

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- Fischer Esterific

- Electrophilic arom

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzo

- Methyl ester hydrolysis. ChemSpider Synthetic Pages.

- 3,4-Dimethoxybenzyl alcohol synthesis. ChemicalBook.

- Ver

- 5.

- In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isol

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. 2150-38-1 | CAS DataBase [m.chemicalbook.com]

- 7. scent.vn [scent.vn]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound CAS#: 2150-38-1 [m.chemicalbook.com]

- 10. This compound(2150-38-1) 1H NMR [m.chemicalbook.com]

- 11. aiinmr.com [aiinmr.com]

- 12. hmdb.ca [hmdb.ca]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. homework.study.com [homework.study.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. homework.study.com [homework.study.com]

- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 24. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 27. 3,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 28. Veratrole alcohol - Wikipedia [en.wikipedia.org]

The Cornerstone Intermediate: A Technical Guide to Methyl 3,4-dimethoxybenzoate (CAS 2150-38-1) for Pharmaceutical Development

For the discerning researcher and drug development professional, a deep understanding of key chemical intermediates is paramount to innovation. Methyl 3,4-dimethoxybenzoate, also known as Methyl veratrate, stands as a pivotal building block in the synthesis of a range of pharmacologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and application, grounded in practical, field-proven insights to empower your research and development endeavors.

Core Molecular Characteristics and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a methyl ester, provides a unique combination of reactivity and stability that makes it a versatile intermediate in organic synthesis.[2][3]

The electron-donating nature of the two methoxy groups at the 3 and 4 positions of the benzene ring activates it towards electrophilic substitution, while the methyl ester offers a site for various chemical modifications such as hydrolysis, amidation, or reduction. This inherent reactivity is crucial for its role as a precursor in the synthesis of more complex molecules.[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2150-38-1 | [2] |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [4] |

| Appearance | White to brown crystalline powder | [2] |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 283-284.1 °C at 760 mmHg | [2] |

| Solubility | Soluble in methanol | [2] |

| Density | 1.119 g/cm³ | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: The Fischer-Speier Esterification

From a practical standpoint, the most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid). This acid-catalyzed reaction with methanol is efficient and utilizes readily available reagents.[3]

The causality behind this choice of methodology lies in its robustness and cost-effectiveness for large-scale production. While other methods exist, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent, the Fischer esterification avoids the need for expensive reagents and simplifies the purification process by not generating dicyclohexylurea (DCU) byproduct.[5]

Experimental Protocol: Fischer-Speier Esterification of 3,4-Dimethoxybenzoic Acid

This protocol provides a self-validating system for the synthesis of this compound.

Materials:

-

3,4-Dimethoxybenzoic acid (1 equivalent)

-

Anhydrous Methanol (serving as both reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxybenzoic acid in an excess of anhydrous methanol (typically 10-20 fold molar excess).

-

Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the weight of the carboxylic acid).

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Neutralization and Extraction: Pour the residue into a separatory funnel containing water and an organic solvent like dichloromethane or ethyl acetate. Add saturated sodium bicarbonate solution in portions to neutralize the acidic catalyst (Caution: CO₂ evolution). Shake the funnel, venting frequently, and separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to obtain a crystalline solid.

Spectroscopic Characterization: A Multi-faceted Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals that correspond to each unique proton and carbon atom in the molecule.[6]

¹H NMR Spectral Data and Assignments:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | dd | 1H | H-6 |

| ~7.53 | d | 1H | H-2 |

| ~6.90 | d | 1H | H-5 |

| ~3.92 | s | 3H | OCH₃ (ester) |

| ~3.90 | s | 6H | OCH₃ (aromatic) |

Table 2: ¹H NMR Data for this compound

¹³C NMR Spectral Data and Assignments:

| Chemical Shift (δ) ppm | Assignment |

| ~166.8 | C=O (ester) |

| ~152.0 | C-4 |

| ~148.5 | C-3 |

| ~123.5 | C-1 |

| ~122.0 | C-6 |

| ~111.8 | C-5 |

| ~110.5 | C-2 |

| ~55.9 | OCH₃ (aromatic) |

| ~52.0 | OCH₃ (ester) |

Table 3: ¹³C NMR Data for this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group, C-O stretches, and aromatic C-H bonds.[7]

FTIR Spectral Data and Assignments:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1510, ~1460 | C=C stretch (aromatic ring) |

| ~1270, ~1140 | C-O stretch (ester and ether) |

Table 4: Key FTIR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) and characteristic fragment ions.[8]

Mass Spectrometry Fragmentation Analysis:

-

Molecular Ion (M⁺): m/z = 196

-

Key Fragment Ions:

-

m/z = 165: Loss of a methoxy radical (•OCH₃) from the ester.

-

m/z = 137: Loss of a carboxyl methyl group (•COOCH₃).

-

m/z = 122: Loss of both the ester methoxy group and a methyl radical from one of the aromatic methoxy groups.

-

Application in Drug Development: Synthesis of Mebeverine

A prime example of the utility of the veratrate scaffold in pharmaceutical synthesis is in the production of Mebeverine, an antispasmodic drug used to treat irritable bowel syndrome (IBS).[9][10] The synthesis of Mebeverine showcases the strategic use of 3,4-dimethoxybenzoic acid, the precursor to this compound, as a key starting material.

In an efficient synthesis of Mebeverine, 3,4-dimethoxybenzoic acid is first esterified with 4-bromobutanol to form 4-bromobutyl 3,4-dimethoxybenzoate.[9] This intermediate is then reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine to yield Mebeverine.[9][11] This multi-step synthesis highlights the importance of the veratryl moiety in building the final drug molecule.

Below is a diagram illustrating the key synthetic transformation involving the veratrate intermediate in the synthesis of Mebeverine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

Methyl 3,4-dimethoxybenzoate molecular weight

An In-Depth Technical Guide to Methyl 3,4-Dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonyms Methyl veratrate and Veratric acid methyl ester, is a pivotal chemical intermediate in the landscape of organic synthesis and pharmaceutical development. With the CAS number 2150-38-1, this compound serves as a fundamental building block for a variety of more complex molecules.[1][2][3] Its molecular structure, featuring a benzene ring substituted with a methyl ester and two methoxy groups, provides a versatile scaffold for constructing pharmacologically active agents and other high-value organic compounds. This guide offers a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols, providing an authoritative resource for professionals in the field.

Core Molecular and Physicochemical Profile

The utility of this compound in a laboratory or industrial setting is dictated by its distinct physicochemical properties. Understanding these characteristics is the first step in its effective application.

Key Properties Summary

A consolidation of the essential quantitative data for this compound is presented below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3][4][5] |

| Molecular Weight | 196.20 g/mol | [1][2][3][5] |

| CAS Number | 2150-38-1 | [1][2][3][4] |

| Appearance | White to brown powder/crystal | [1] |

| Melting Point | 58-62 °C | [1][6][7] |

| Boiling Point | 283-284.1 °C at 760 mmHg | [1][6][7] |

| Density | ~1.119 g/cm³ | [1] |

| Solubility | Soluble in Methanol | [1] |

| Flash Point | 122.2 °C | [1] |

Structural Analysis

The structure of this compound is foundational to its reactivity. The molecule consists of a central benzene ring. A methyl ester group (-COOCH₃) at position 1 makes it susceptible to hydrolysis or transesterification reactions, while the two methoxy groups (-OCH₃) at positions 3 and 4 are electron-donating, activating the aromatic ring towards electrophilic substitution. This electronic configuration influences the regioselectivity of further chemical modifications.

Synthesis and Manufacturing Insights

The primary route for synthesizing this compound is through the esterification of 3,4-dimethoxybenzoic acid (veratric acid). The choice of catalyst and reaction conditions is critical for optimizing yield, purity, and process safety.

Comparative Synthesis Methodologies

Traditional Method (Acid Catalysis): Historically, strong mineral acids like concentrated sulfuric acid have been used to catalyze the esterification of veratric acid with methanol. This method, while effective, requires high reaction temperatures (above 96 °C) and presents significant safety and environmental concerns due to the corrosive nature of the catalyst.[8]

Modern Method (DCC Catalysis): A more contemporary and safer approach involves using dicyclohexylcarbodiimide (DCC) as a coupling agent.[8] This method proceeds under much milder conditions, typically below 45 °C, which enhances safety and is more suitable for industrial-scale production.[8] The reaction is efficient and avoids the use of hazardous strong acids.[8]

Synthesis Workflow Diagram

The following diagram illustrates the DCC-catalyzed synthesis of this compound from Veratric Acid.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scent.vn [scent.vn]

- 6. This compound | 2150-38-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

Methyl 3,4-dimethoxybenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3,4-Dimethoxybenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (also known as Methyl veratrate), a key intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding the solubility profile of this compound is critical for optimizing reaction conditions, developing purification strategies like crystallization, and formulating products. This document synthesizes theoretical principles of solubility with experimentally determined quantitative data. It offers a detailed, field-proven protocol for solubility determination and uses visual diagrams to clarify complex molecular interactions and experimental workflows, serving as a practical resource for the laboratory.

Introduction to this compound

This compound (CAS No. 2150-38-1) is an aromatic ester widely used as a building block in the synthesis of more complex molecules, including various veratric acid derivatives and vanilloid scaffolds.[1][2] Its molecular structure, featuring a benzene ring substituted with a methyl ester group and two methoxy groups, dictates its physicochemical properties and, consequently, its behavior in different solvent systems. Accurate solubility data is paramount for its effective use, preventing issues such as poor yield in reactions or failed crystallization attempts.

Chemical Identity:

-

IUPAC Name: this compound[3]

-

Synonyms: Methyl veratrate, Veratric acid methyl ester, 3,4-Dimethoxybenzoic acid methyl ester[3][4][5][6]

-

CAS Number: 2150-38-1[1]

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the key characteristics of this compound. At room temperature, it is a white to off-white crystalline solid.[7]

| Property | Value | Source(s) |

| Appearance | White to brown crystalline solid/powder | [1][7] |

| Melting Point | 58-62 °C | [1][8] |

| Boiling Point | 283-284.1 °C (at 760 mmHg) | [1][8] |

| Density | ~1.12 - 1.17 g/cm³ | [1][7] |

| XLogP3 | 1.9 | [1][2][3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

The calculated LogP value of 1.9 indicates a moderate lipophilicity.[1][2][3] Crucially, the molecule possesses four hydrogen bond acceptor sites (the two ether oxygens and two ester oxygens) but no hydrogen bond donor sites, a key factor in its interaction with protic solvents.[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a useful guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[9][10][11]

This compound is a moderately polar molecule. Its polarity arises from the ester and methoxy functional groups, which create a dipole moment. However, the nonpolar aromatic ring constitutes a significant portion of the molecule.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a significant dipole moment but lack O-H or N-H bonds. Strong dipole-dipole interactions can form between the solvent and the polar ester and ether groups of this compound, leading to high solubility.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While this compound cannot donate a hydrogen bond, its four acceptor sites can interact with the solvent's hydroxyl groups.[11] These interactions, combined with dipole-dipole forces, result in moderate solubility.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have very low polarity and interact primarily through weak van der Waals (London dispersion) forces. The energy required to break the solute-solute interactions within the crystalline lattice of this compound is not sufficiently compensated by the weak solute-solvent interactions, resulting in low solubility.

-

In Water: Despite being a highly polar protic solvent, water's strong hydrogen-bonding network is a dominant factor. The large, hydrophobic aromatic ring of this compound disrupts this network without offering compensatory interactions (like hydrogen bond donation), leading to very poor solubility.[7][11]

Quantitative Solubility Data

The following table summarizes experimentally determined solubility data for this compound in several common organic solvents at 25°C. The data highlights the compound's high solubility in polar aprotic solvents and moderate solubility in alcohols.

| Solvent | Solvent Type | Solubility (g/L) @ 25°C | Molar Solubility (mol/L) @ 25°C | Source |

| Acetone | Polar Aprotic | 336.78 | 1.72 | [2] |

| Ethyl Acetate | Polar Aprotic | 201.40 | 1.03 | [2] |

| Methanol | Polar Protic | 49.45 | 0.25 | [2] |

| Ethanol | Polar Protic | 41.78 | 0.21 | [2] |

| n-Propanol | Polar Protic | 33.68 | 0.17 | [2] |

| Isopropanol | Polar Protic | 33.18 | 0.17 | [2] |

| n-Butanol | Polar Protic | 30.37 | 0.15 | [2] |

| Water | Polar Protic | 1.25 | 0.006 | [2] |

| Chloroform | Halogenated | Soluble (Qualitative) | N/A | [7] |

Experimental Determination of Solubility

For solvents where quantitative data is unavailable, the isothermal equilibrium shake-flask method is a reliable and standard technique for determination.[9][12] This protocol ensures that a saturated solution is formed and that the measurement of the dissolved solute is accurate.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of high-purity this compound to a series of glass vials. The visible presence of undissolved solid is essential to confirm that saturation can be reached.

-

Solvent Addition: Add a precise, known volume of the desired analytical-grade organic solvent to each vial.

-

Sealing: Tightly seal the vials with appropriate caps (e.g., PTFE-lined) to prevent solvent evaporation during the experiment.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period, typically 24 to 72 hours, to ensure the system reaches equilibrium. A preliminary time-course study can determine the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours. This permits the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or solvent-rinsed syringe. Immediately filter the sample through a compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring its concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy, to determine the precise concentration of this compound.

-

Calculation: Calculate the original solubility in the desired units (e.g., g/L, mg/mL, mol/L) by accounting for the dilution factor.

Analysis and Applications

The quantitative data aligns perfectly with theoretical principles. The exceptionally high solubility in acetone (336.78 g/L) and ethyl acetate (201.40 g/L) is driven by strong dipole-dipole interactions.[2] The moderate solubility in a series of alcohols (30-50 g/L) reflects the contribution of hydrogen bonding to the solute's acceptor sites, tempered by the energy cost of disrupting the solvent's own hydrogen-bonding network.[2] The dramatic drop in solubility in water (1.25 g/L) underscores the dominance of the compound's hydrophobic character in aqueous media.[2]

For drug development professionals and synthetic chemists, this information is critical for:

-

Solvent Selection: Choosing appropriate solvents for chemical reactions to ensure all reactants remain in solution.

-

Crystallization and Purification: Designing anti-solvent or cooling crystallization protocols. For example, a highly soluble solvent like acetone could be used for dissolution, followed by the addition of a poorly soluble anti-solvent like water or hexane to induce precipitation of the purified compound.

-

Formulation: Developing liquid formulations where the compound must remain dissolved and stable at a specific concentration.

Conclusion

This compound exhibits a solubility profile that is highly dependent on solvent polarity and hydrogen bonding capability. It is highly soluble in polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in water. This behavior is predictable based on its molecular structure, which contains strong polar groups and hydrogen bond acceptors but lacks a hydrogen bond donor. The quantitative data and experimental protocols provided in this guide offer researchers a solid foundation for the effective handling and application of this versatile chemical intermediate.

References

- Solubility of Things. (n.d.). This compound.

- LookChem. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Scent.vn. (n.d.). This compound (CAS 2150-38-1).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemicalBook. (n.d.). This compound CAS#: 2150-38-1.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- CymitQuimica. (n.d.). This compound.

- Florida A&M University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fiveable. (n.d.). Solubility in organic solvents Definition. Organic Chemistry II Key Term.

- Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.

- Fisher Scientific. (2011, February 9). SAFETY DATA SHEET - this compound.

- Chemguide. (n.d.). an introduction to esters.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Organic Solvents.

- LabSolutions. (n.d.). This compound.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 2150-38-1.

Sources

- 1. lookchem.com [lookchem.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 2150-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fishersci.com [fishersci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

The Botanical Occurrence and Pharmacological Significance of Methyl 3,4-dimethoxybenzoate: An In-depth Technical Guide

Abstract

Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is a naturally occurring benzenoid compound found in a variety of plant species. As a derivative of veratric acid, it belongs to the broad class of phenolic compounds synthesized through the phenylpropanoid pathway. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and biological activities of this compound. Furthermore, it details established methodologies for its extraction, isolation, and quantification from plant matrices, underpinning its potential as a valuable scaffold in medicinal chemistry and drug discovery.

Introduction: Unveiling this compound

This compound (Figure 1) is a methyl ester of 3,4-dimethoxybenzoic acid (veratric acid). Its presence in the plant kingdom, though not as ubiquitous as some other phenolic compounds, is significant due to the biological activities associated with its chemical structure. The core benzene ring with its specific methoxy substitutions makes it a subject of interest for its potential pharmacological applications. This guide aims to consolidate the current scientific knowledge on this compound, providing a foundational resource for its further exploration and utilization.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl veratrate, Veratric acid methyl ester |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 2150-38-1 |

| Table 1: Chemical and Physical Properties of this compound. |

Natural Occurrence in the Plant Kingdom

This compound and its precursor, veratric acid, have been identified in a diverse range of plant families. The presence of these compounds is often associated with the plant's defense mechanisms and chemical signaling.

Documented Plant Sources

Veratric acid, the immediate precursor to this compound, has been isolated from several plant species, indicating the high probability of its methyl ester also being present. Documented sources include:

-

Oedera acerosa : This species has been directly reported to contain this compound.[1]

-

Angelica sinensis (Danggui) : The roots of this plant, a staple in traditional Chinese medicine, are known to contain veratric acid.[2]

-

Artemisia sacrorum , Hypericum laricifolium , and Zeyheria montana : These plants have been identified as natural sources of veratric acid.[3][4]

-

Peucedanum praeruptorum Dunn : The roots of this medicinal plant contain a variety of phytochemicals, including benzoic acid derivatives.[5][6][7][8][9]

-

Galla Rhois and Pinus sylvestris : These have been found to contain the related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate, suggesting similar biosynthetic capabilities.[10]

The distribution of this compound and its derivatives across different plant taxa suggests an evolutionary conserved biosynthetic pathway, likely linked to the production of specialized metabolites.

Biosynthesis: A Product of the Phenylpropanoid Pathway

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[11][12] The pathway commences with the amino acid L-phenylalanine.

Core Biosynthetic Steps

The formation of the benzoic acid backbone involves the shortening of the C3 side chain of cinnamic acid, which can occur through two primary routes: the β-oxidative and the non-β-oxidative pathways.[13][14][15]

-

From L-Phenylalanine to Cinnamic Acid : The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form trans-cinnamic acid.

-

Formation of Benzoic Acid : The C3 side chain of cinnamic acid is shortened by two carbons to yield benzoic acid. This is a critical branching point in the pathway.

-

Hydroxylation and Methylation : The benzoic acid core undergoes a series of hydroxylation and methylation reactions to form veratric acid (3,4-dimethoxybenzoic acid). These steps are catalyzed by hydroxylases and O-methyltransferases (OMTs), respectively.

-

Esterification : The final step is the esterification of the carboxylic acid group of veratric acid with a methyl group, a reaction likely catalyzed by a specific carboxyl methyltransferase, to yield this compound.

Figure 1: Proposed biosynthetic pathway of this compound.

Extraction and Analysis: Methodologies for the Modern Laboratory

The successful isolation and quantification of this compound from complex plant matrices require robust and validated analytical protocols. The choice of method depends on the research objective, whether it be qualitative identification or precise quantification.

Extraction Protocol

A general protocol for the extraction of this compound and related phenolic compounds from dried plant material is outlined below. This method is based on established procedures for similar compounds.[10]

Materials:

-

Dried and powdered plant material (e.g., roots, leaves)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Weigh approximately 1.0 g of the finely powdered plant material into a centrifuge tube.

-

Solvent Extraction: Add 20 mL of 80% aqueous methanol to the tube. Vortex for 1 minute to ensure complete wetting of the sample.

-

Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.

-

Re-extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in a fresh portion of the extraction solvent and the process repeated.

-

Filtration: Prior to analytical analysis, filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

Figure 2: General workflow for the extraction of this compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard and reliable method for the quantification of this compound. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

HPLC-UV Method Parameters (Illustrative):

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |

| Table 2: Example HPLC-UV conditions for the analysis of this compound. |

Biological Activities and Drug Development Potential

This compound and its structural analogs have demonstrated a range of biological activities that make them attractive candidates for further investigation in drug development.

Tyrosinase Inhibition

This compound is considered a useful intermediate in the synthesis of compounds with tyrosinase inhibitory activity.[16] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in food products.[17][18][19] The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme.

Antioxidant and Radical Scavenging Activity

The phenolic nature of this compound suggests inherent antioxidant properties. A related compound, Methyl 3,4-dihydroxybenzoate, has been shown to alleviate oxidative damage in cells by activating the Nrf2 antioxidant pathway.[20] This suggests that this compound could also possess free radical scavenging capabilities, a property valuable in the prevention and treatment of diseases associated with oxidative stress.

Antiproliferative and Apoptotic Effects

The precursor, veratric acid, has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis and has antiproliferative effects against certain cancer cell lines.[3] This raises the possibility that its methyl ester derivative may share or possess enhanced activity in this area.

Other Pharmacological Effects

The broader class of benzoic acid derivatives exhibits a wide range of pharmacological activities. For instance, extracts from plants containing these compounds, such as Peucedanum praeruptorum, have been reported to have anti-inflammatory, neuroprotective, and antitumor effects.[5][7][8]

| Biological Activity | Potential Application |

| Tyrosinase Inhibition | Dermatology (hyperpigmentation), Food industry (anti-browning) |

| Antioxidant | Prevention/treatment of oxidative stress-related diseases |

| Antiproliferative | Oncology, Cancer research |

| Table 3: Summary of potential biological activities and applications of this compound and related compounds. |

Conclusion and Future Perspectives

This compound is a plant-derived natural product with a promising profile for applications in the pharmaceutical and cosmeceutical industries. Its natural occurrence in various medicinal plants, coupled with its interesting biological activities, warrants further in-depth research. Future investigations should focus on a broader screening of the plant kingdom to identify new and abundant sources of this compound. Elucidating the specific enzymes involved in the final steps of its biosynthesis will be crucial for potential biotechnological production. Furthermore, comprehensive preclinical studies are necessary to fully understand its mechanisms of action, safety, and efficacy, paving the way for its potential development as a therapeutic agent.

References

- 1. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Veratric acid - Wikipedia [en.wikipedia.org]

- 4. veeprho.com [veeprho.com]

- 5. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical constituents from the roots of Peucedanum praeruptorum Dunn and their chemotaxonomic significance [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | 2150-38-1 [chemicalbook.com]

- 17. This compound | CymitQuimica [cymitquimica.com]

- 18. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of ¹H NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3,4-dimethoxybenzoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances of the molecule, outlines a validated experimental protocol for spectral acquisition, and offers a detailed interpretation of the resulting spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern chemistry. It provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms. For professionals in drug discovery and development, ¹H NMR is a cornerstone for verifying molecular identity, confirming purity, and elucidating the structure of novel chemical entities. This guide focuses on this compound, demonstrating how a systematic analysis of its ¹H NMR spectrum can unequivocally confirm its structure.

Molecular Structure and Predicted Spectral Features

This compound (C₁₀H₁₂O₄) possesses a 1,3,4-trisubstituted benzene ring, which gives rise to a distinct and predictable set of signals in the ¹H NMR spectrum.[1][2] Understanding the electronic properties of the substituents is crucial for predicting the chemical shifts of the aromatic protons.

-

Electron-Donating Groups (EDGs): The two methoxy (-OCH₃) groups at positions C-3 and C-4 are strong electron-donating groups. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be "shielded" and resonate at a lower chemical shift (further upfield).

-

Electron-Withdrawing Group (EWG): The methyl ester (-COOCH₃) group at position C-1 is a moderately electron-withdrawing group. It decreases the electron density on the ring, "deshielding" the ring protons and causing them to resonate at a higher chemical shift (further downfield).[3]

The interplay of these effects results in a unique chemical environment for each of the three aromatic protons (H-2, H-5, and H-6) and the three methyl groups.

Caption: Molecular structure and unique proton environments of this compound.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of an NMR spectrum is highly dependent on proper sample preparation and the parameters used for data acquisition.[4] This section provides a self-validating protocol for obtaining a high-resolution spectrum of this compound.

Sample Preparation

The objective is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral resolution.[5]

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing issues like solution viscosity that can broaden spectral lines.[5]

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single residual peak at 7.26 ppm. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This critical step removes any suspended impurities that can disrupt the magnetic field homogeneity.[4][6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~12-16 ppm.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Integrate all signals.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound, recorded in CDCl₃, displays characteristic signals in both the aromatic and aliphatic regions. The following data is synthesized from published findings.

Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.66 | dd | J = 8.4, 1.9 | 1H |

| H-2 | 7.53 | d | J = 1.9 | 1H |

| H-5 | 6.87 | d | J = 8.4 | 1H |

| C4-OCH₃ | 3.93 | s | - | 3H |

| C3-OCH₃ | 3.93 | s | - | 3H |

| Ester -COOCH₃ | 3.89 | s | - | 3H |

Note: While chemically distinct, the two methoxy groups at C-3 and C-4 are often observed as a single, overlapping singlet at 3.93 ppm integrating to 6H due to their very similar electronic environments.

Detailed Signal Interpretation

-

Signal at δ 6.87 (H-5): This is the most upfield of the aromatic signals. H-5 is positioned ortho to the strong electron-donating methoxy group at C-4 and para to the other methoxy group at C-3. This high degree of shielding shifts its resonance significantly upfield. It appears as a doublet because it is coupled only to the adjacent H-6 proton (ortho coupling), with a typical coupling constant of J = 8.4 Hz.

-

Signal at δ 7.53 (H-2): This proton is located ortho to the electron-withdrawing methyl ester group, which deshields it and shifts it downfield. It appears as a doublet due to coupling with H-6. This is a meta coupling, which is characteristically small (J = 1.9 Hz).

-

Signal at δ 7.66 (H-6): This is the most downfield aromatic proton. It is positioned ortho to the ester group (deshielding) but also ortho to the methoxy group at C-5 (shielding). The net effect places it downfield. Its signal is a doublet of doublets (dd) because it is coupled to two different neighboring protons: an ortho coupling to H-5 (large J = 8.4 Hz) and a meta coupling to H-2 (small J = 1.9 Hz).

-

Signal at δ 3.89 (Ester -COOCH₃): This sharp singlet corresponds to the three protons of the methyl ester group. Its chemical shift is typical for methyl esters.

-

Signal(s) at δ 3.93 (Methoxy -OCH₃): The protons of the two methoxy groups at positions C-3 and C-4 give rise to signals in this region. Although they are chemically non-equivalent, their electronic environments are very similar, often resulting in accidental chemical shift equivalence, where they appear as a single singlet integrating to 6H. In very high-resolution spectra, two distinct singlets may be resolved.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The chemical shifts of the three aromatic protons are dictated by the combined electronic effects of the two electron-donating methoxy groups and the electron-withdrawing methyl ester. Furthermore, the observed splitting patterns—a doublet, a doublet of doublets, and another doublet—and their corresponding coupling constants (J ≈ 8.4 Hz for ortho, J ≈ 1.9 Hz for meta) are perfectly consistent with the 1,3,4-substitution pattern. This detailed analysis serves as a robust method for structural confirmation, essential for quality control and research applications in the pharmaceutical and chemical industries.

References

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

- Google Patents. (2016). WO 2016/079759 A1: Novel single step esterification process of aldehydes using a heterogeneous catalyst.

- Google Patents. (2016). WO2016079759A1 - Novel single step esterification process of aldehydes using a heterogeneous catalyst.

-

RSC Publishing. (2015). A One–Pot and Two–stage Baeyer–Villiger Reaction Using 2,2 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (2013). Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage. Retrieved from [Link]

-

Great Lakes Bioenergy Research Center. (n.d.). NMR Database of Lignin and Cell Wall Model Compounds. Retrieved from [Link]

-

MDPI. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2058. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Asian Publication Corporation. (2014). Synthesis of Some Aromatic and Aliphatic Esters Using WO3/ZrO2 Solid Acid Catalyst under Solvent Free Conditions. Asian Journal of Chemistry, 26(1), 1-5. Retrieved from [Link]

-

Heterocyclic Letters. (2015). Synthesis and characterization of novel quinazolinone derivatives. Heterocyclic Letters, 5(4), 645-652. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4-dimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. heteroletters.org [heteroletters.org]

- 3. glbrc.org [glbrc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2016079759A1 - Novel single step esterification process of aldehydes using a heterogeneous catalyst - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Methyl 3,4-dimethoxybenzoate for Scientific Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is a carboxylated monomethoxybenzene that serves as a key intermediate in the synthesis of various pharmaceutical compounds and organic materials.[1][2] Its chemical structure, characterized by a benzene ring substituted with a methyl ester and two methoxy groups, gives rise to a distinct spectroscopic profile. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural characterization for research and development purposes.

Molecular Structure and Properties

The molecular structure of this compound is fundamental to understanding its spectroscopic behavior. The arrangement of protons and carbon atoms, along with the various functional groups, dictates the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is then recorded on a spectrometer, for example, a 400 MHz instrument.

Data and Interpretation:

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.61 | dd | 8.4, 2.0 | 1H | H-6 |

| 7.51 | d | 2.0 | 1H | H-2 |

| 7.00 | d | 8.4 | 1H | H-5 |

| 3.88 | s | - | 3H | -OCH₃ (ester) |

| 3.86 | s | - | 6H | -OCH₃ (at C3 & C4) |

Data sourced from ChemicalBook and interpreted based on established principles of NMR spectroscopy.[5]

The aromatic region of the spectrum shows three distinct signals. The proton at the 6-position (H-6) appears as a doublet of doublets at 7.61 ppm due to coupling with both H-5 (ortho-coupling, J ≈ 8.4 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz). The proton at the 2-position (H-2) is observed as a doublet at 7.51 ppm, showing only meta-coupling to H-6. The proton at the 5-position (H-5) appears as a doublet at 7.00 ppm due to ortho-coupling with H-6. The upfield region contains two sharp singlets. The singlet at 3.88 ppm corresponds to the three protons of the methyl ester group. The singlet at 3.86 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups at the C-3 and C-4 positions.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol:

For a ¹³C NMR spectrum, a higher concentration of the sample (50-100 mg) is typically dissolved in a deuterated solvent like CDCl₃. The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Data and Interpretation:

The ¹³C NMR spectrum of this compound displays ten signals, corresponding to the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 166.8 | C=O (ester) |

| 153.2 | C-4 |

| 148.5 | C-3 |

| 123.5 | C-1 |

| 120.2 | C-6 |

| 111.8 | C-5 |

| 110.2 | C-2 |

| 56.0 | -OCH₃ (at C3 & C4) |

| 51.9 | -OCH₃ (ester) |

Assignments are based on typical chemical shift values for substituted benzene derivatives and esters.

The downfield signal at 166.8 ppm is characteristic of the carbonyl carbon of the ester group. The aromatic carbons attached to the electron-donating methoxy groups (C-3 and C-4) are deshielded and appear at 148.5 and 153.2 ppm, respectively. The quaternary carbon to which the ester group is attached (C-1) resonates at 123.5 ppm. The protonated aromatic carbons (C-2, C-5, and C-6) appear in the range of 110-121 ppm. The two equivalent methoxy carbons at C-3 and C-4 give a single signal at 56.0 ppm, while the methyl ester carbon is observed at 51.9 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet, which is then placed in the spectrometer.

Data and Interpretation:

The IR spectrum of this compound shows characteristic absorption bands for the ester and methoxy functional groups, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic, -CH₃) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1520, ~1460 | C=C stretch (aromatic ring) |

| ~1270 | C-O stretch (ester and aryl ether) |

| ~1140 | C-O stretch (aryl ether) |

| ~870 | C-H bend (aromatic, out-of-plane) |

Data interpreted from typical IR absorption frequencies for organic functional groups.[6]

The strong absorption band around 1720 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the ester group. The bands in the 1600-1460 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 3000 cm⁻¹ and 2950 cm⁻¹, respectively. The strong absorptions around 1270 cm⁻¹ and 1140 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and the aryl ether linkages. The out-of-plane C-H bending of the substituted aromatic ring gives rise to a band around 870 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is vaporized and then bombarded with a beam of high-energy electrons (usually 70 eV), causing ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.

Data and Interpretation:

The mass spectrum of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion Structure/Fragment Lost |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ |

| 122 | [M - OCH₃ - CH₃]⁺ |

| 79 | [C₆H₅O]⁺ |

Data sourced and interpreted from the NIST WebBook and general principles of mass spectral fragmentation.[7]

The molecular ion peak is observed at an m/z of 196, which corresponds to the molecular weight of the compound.[7] A prominent peak is seen at m/z 165, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. Another significant fragment appears at m/z 137, which is due to the loss of the carbomethoxy group (•COOCH₃). Further fragmentation of the m/z 165 ion by the loss of a methyl radical (•CH₃) gives rise to the ion at m/z 122. A smaller fragment at m/z 79 can be attributed to a phenyl cation with an oxygen substituent.

Sources

- 1. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound(2150-38-1) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Biological Activities of Methyl 3,4-Dimethoxybenzoate and Its Derivatives

Introduction

The methyl 3,4-dimethoxybenzoate scaffold, also known as methyl veratrate, represents a cornerstone in medicinal chemistry.[1][2] As a derivative of naturally occurring phenolic acids, this structure is not only a key synthetic intermediate but also the foundation for a diverse array of biologically active molecules.[2] The strategic modification of its core structure—through demethylation, hydroxylation, or other substitutions—has unlocked a remarkable spectrum of therapeutic potentials. This guide provides an in-depth exploration of the significant biological activities demonstrated by this compound derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action and the experimental methodologies used to validate them. We will examine the neuroprotective, anti-inflammatory, antimicrobial, and emerging anticancer properties of these compounds, offering field-proven insights for researchers and drug development professionals.

Section 1: The Core Scaffold - this compound

This compound is the parent compound from which many potent derivatives are designed. Understanding its fundamental properties is crucial for appreciating the rationale behind its synthetic modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl veratrate, Veratric acid methyl ester | [1][2] |

| CAS Number | 2150-38-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Brown granular powder | [2] |

| Melting Point | 58-62 °C | [2] |

The primary synthesis route involves the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol. Modern methods utilize catalysts like dicyclohexylcarbodiimide to achieve high yields under mild conditions, making the scaffold readily accessible for further derivatization.[4]